molecular formula C11H12N2O4S B12592795 (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one CAS No. 497917-51-8

(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one

Cat. No.: B12592795
CAS No.: 497917-51-8
M. Wt: 268.29 g/mol
InChI Key: VYJJZICZXWUNRJ-VHSXEESVSA-N
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Description

(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The methoxy, methylsulfanyl, and nitrophenyl groups are introduced through various substitution reactions. Common reagents include methanol, methylthiol, and nitrobenzene derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidinones.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Can act as a ligand in catalytic reactions.

Biology

    Antibacterial Agents: Azetidinones are known for their antibacterial properties.

    Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly antibiotics.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one depends on its specific application. For example:

    Antibacterial Activity: It may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins.

    Enzyme Inhibition: It may act by binding to the active site of specific enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-methoxy-1-methylsulfanyl-4-phenylazetidin-2-one: Lacks the nitro group.

    (3R,4S)-3-methoxy-1-methylsulfanyl-4-(4-nitrophenyl)azetidin-2-one: Has the nitro group in a different position.

Uniqueness

    Nitro Group Position: The position of the nitro group can significantly affect the compound’s reactivity and biological activity.

    Substituent Effects: The combination of methoxy, methylsulfanyl, and nitrophenyl groups makes this compound unique in its class.

Properties

CAS No.

497917-51-8

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

(3R,4S)-3-methoxy-1-methylsulfanyl-4-(3-nitrophenyl)azetidin-2-one

InChI

InChI=1S/C11H12N2O4S/c1-17-10-9(12(18-2)11(10)14)7-4-3-5-8(6-7)13(15)16/h3-6,9-10H,1-2H3/t9-,10+/m0/s1

InChI Key

VYJJZICZXWUNRJ-VHSXEESVSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](N(C1=O)SC)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1C(N(C1=O)SC)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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